4-[(N-Acetylalanyl)amino]benzoic acid
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Overview
Description
4-[(N-Acetylalanyl)amino]benzoic acid is an organic compound that features a benzene ring substituted with an amino group and a carboxyl group. This compound is a derivative of 4-aminobenzoic acid, which is known for its role in the synthesis of folate in bacteria, plants, and fungi . The presence of the N-acetylalanyl group adds unique properties to this compound, making it of interest in various scientific fields.
Preparation Methods
The synthesis of 4-[(N-Acetylalanyl)amino]benzoic acid typically involves the following steps:
Starting Material: The synthesis begins with 4-aminobenzoic acid.
Acetylation: The amino group of 4-aminobenzoic acid is acetylated using acetic anhydride to form N-acetyl-4-aminobenzoic acid.
Chemical Reactions Analysis
4-[(N-Acetylalanyl)amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4), leading to the formation of amines.
Scientific Research Applications
4-[(N-Acetylalanyl)amino]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its role in enzyme inhibition and as a potential antimicrobial agent.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[(N-Acetylalanyl)amino]benzoic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. This inhibition can disrupt metabolic pathways in bacteria, making the compound a potential antimicrobial agent .
Comparison with Similar Compounds
4-[(N-Acetylalanyl)amino]benzoic acid can be compared with other similar compounds such as:
4-Aminobenzoic Acid: The parent compound, which is involved in folate synthesis in bacteria.
N-Acetyl-4-aminobenzoic Acid: A derivative with an acetyl group attached to the amino group.
4-[(N-Acetylglycyl)amino]benzoic Acid: A similar compound where the alanine is replaced by glycine
Properties
CAS No. |
657412-39-0 |
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Molecular Formula |
C12H14N2O4 |
Molecular Weight |
250.25 g/mol |
IUPAC Name |
4-(2-acetamidopropanoylamino)benzoic acid |
InChI |
InChI=1S/C12H14N2O4/c1-7(13-8(2)15)11(16)14-10-5-3-9(4-6-10)12(17)18/h3-7H,1-2H3,(H,13,15)(H,14,16)(H,17,18) |
InChI Key |
XQVUYYGLGIDUND-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)C(=O)O)NC(=O)C |
Origin of Product |
United States |
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